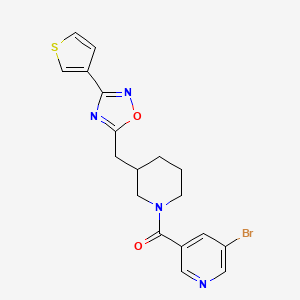

(5-Bromopyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

描述

The compound (5-Bromopyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone features a complex heterocyclic architecture. Key structural elements include:

- 1,2,4-Oxadiazole-thiophene hybrid: The oxadiazole ring (a bioisostere for esters/amides) is fused with a thiophene moiety, contributing to π-π stacking and metabolic stability.

- Piperidinyl-methanone backbone: The piperidine ring provides conformational flexibility, while the methanone group may influence solubility and hydrogen-bonding capacity.

属性

IUPAC Name |

(5-bromopyridin-3-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O2S/c19-15-7-14(8-20-9-15)18(24)23-4-1-2-12(10-23)6-16-21-17(22-25-16)13-3-5-26-11-13/h3,5,7-9,11-12H,1-2,4,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLALIGXSLLGNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (5-Bromopyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-tubercular, antifungal, and cytotoxic activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 391.269 g/mol. The compound features a piperidine ring, a bromopyridine moiety, and an oxadiazole group, which are known for their diverse biological activities.

1. Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of compounds similar to the one . For instance, a study synthesized various substituted derivatives and tested them against Mycobacterium tuberculosis H37Ra. Among the tested compounds, some exhibited significant activity with IC90 values ranging from 3.73 to 4.00 μM . Although direct data on the specific compound's anti-tubercular activity is limited, its structural components suggest potential efficacy against tuberculosis.

2. Antifungal Activity

The compound's structure suggests it could exhibit antifungal properties. A related study synthesized piperidine-based derivatives and tested them against Candida auris, demonstrating that some derivatives had minimum inhibitory concentrations (MIC) from 0.24 to 0.97 μg/mL . Given the structural similarities, it is plausible that this compound may also possess antifungal activity.

3. Cytotoxicity

Research indicates that many piperidine derivatives exhibit low toxicity to human cells while maintaining biological activity against pathogens . The cytotoxicity profile of related compounds suggests that this compound may also be non-toxic at therapeutic concentrations.

Case Studies and Research Findings

相似化合物的比较

Structural Analog: 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone (Compound A)

Key Structural Differences :

- Substituents: A 4-bromophenyl group replaces the 5-bromopyridinyl moiety, reducing nitrogen-mediated interactions.

- Backbone : Both share a ketone group, but Compound A includes a sulfanyl linker, which may enhance solubility but introduce steric hindrance.

Table 1: Structural and Functional Comparison

Implications :

Spectroscopic Data Comparison

Spectral characterization of the target compound and analogs relies on techniques such as 1H-NMR, 13C-NMR, and UV-Vis spectroscopy (as demonstrated in and standardized in ).

Table 2: Hypothetical NMR Shifts (Based on )

Key Observations :

Crystallographic and Computational Insights

While direct crystallographic data for the target compound are unavailable, SHELX programs () are widely used to resolve structures of similar heterocyclic systems. For example:

- Piperidine rings in analogs often adopt chair conformations, optimizing steric interactions.

- Oxadiazole-thiophene systems may exhibit planar geometries, favoring stacking interactions absent in triazole-based analogs.

常见问题

Q. What are the common synthetic routes for preparing (5-Bromopyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone?

The synthesis involves multi-step reactions:

- Cyclocondensation : Formation of the 1,2,4-oxadiazole core via reaction of carbohydrazides with phosphorus oxychloride (POCl₃), followed by hydrolysis .

- Alkylation : Introduction of the piperidine-methyl group using chloro-methyl intermediates (e.g., 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles) under reflux conditions .

- Coupling : The bromopyridine moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Key validation : Monitor intermediates using HPLC (C18 column, acetonitrile/water gradient) and confirm final product purity via NMR (¹H/¹³C) and FTIR .

Q. How is the purity and structural integrity of this compound validated in academic research?

Q. What biological activities are associated with structurally similar 1,2,4-oxadiazole derivatives?

- Antimicrobial activity : Derivatives with 3-aryl-1,2,4-oxadiazole groups show inhibition against Staphylococcus aureus (MIC: 8–32 µg/mL) via agar dilution assays .

- Antifungal potential : Analogous compounds exhibit activity against Candida albicans (MIC: 16–64 µg/mL) in broth microdilution tests .

Note : Bioactivity depends on substituent electronic effects; bromine enhances lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in oxadiazole cyclocondensation?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature (100–120°C), POCl₃ stoichiometry (1.5–2.5 eq), and reaction time (4–8 hrs) .

- Flow chemistry : Continuous-flow reactors improve heat transfer and reduce side reactions (e.g., over-oxidation) compared to batch methods .

- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization at lower temperatures (80–90°C) .

Q. How to resolve contradictions in reported bioactivity data for oxadiazole-piperidine hybrids?

- Structural analogs : Compare MIC values of derivatives with/without the thiophene-3-yl group; steric hindrance from thiophene may reduce binding in some assays .

- Assay standardization : Control variables like inoculum size (e.g., 1×10⁵ CFU/mL) and solvent (DMSO ≤1% v/v) to minimize false negatives .

- Mechanistic studies : Use molecular docking to assess interactions with bacterial enoyl-ACP reductase (FabI) or fungal CYP51 .

Q. What advanced techniques are used to analyze the compound’s solid-state structure?

- X-ray crystallography : Resolve π-stacking interactions between the bromopyridine and oxadiazole rings (distance: 3.4–3.6 Å) .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C) for storage recommendations .

- Powder XRD : Confirm polymorphic purity (e.g., characteristic peaks at 2θ = 12.5°, 18.3°, and 25.7°) .

Q. How to address low solubility in biological assays?

- Co-solvents : Use DMSO:water (1:4) or β-cyclodextrin (10 mM) to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) at the piperidine nitrogen .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Q. What strategies mitigate toxicity concerns during in vivo studies?

- Acute toxicity screening : Conduct OECD 423 tests in rodents (dose range: 50–2000 mg/kg) to determine LD₅₀ .

- Metabolic profiling : Use LC-MS to identify hepatotoxic metabolites (e.g., bromine-liberated intermediates) .

- Structural modification : Replace bromine with less toxic substituents (e.g., CF₃) while retaining activity .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization

| Intermediate | Synthetic Step | Key Spectral Data | Reference |

|---|---|---|---|

| 5-(Thiophen-3-yl)-1,2,4-oxadiazole-3-carbohydrazide | Cyclocondensation | ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, NH), 7.6 (m, 2H, thiophene) | |

| 3-((1,2,4-Oxadiazol-5-yl)methyl)piperidine | Alkylation | ¹³C NMR (CDCl₃): δ 52.1 (piperidine-CH₂), 165.3 (C=N) |

Q. Table 2. Bioactivity Data for Structural Analogs

| Compound | Microbial Target | MIC (µg/mL) | Assay Method | Reference |

|---|---|---|---|---|

| Analog A (Br replaced with Cl) | S. aureus | 16 | Agar dilution | |

| Analog B (thiophene substituent) | C. albicans | 32 | Broth microdilution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。